O-Desacetyl-N-Desmethyldiltiazem hydrochloride is a significant metabolite of diltiazem, a well-known calcium channel blocker primarily used to treat hypertension and angina. This compound is characterized by its unique chemical structure and pharmacological properties, which contribute to its therapeutic effects. Understanding its classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications is essential for its effective utilization in clinical settings.
O-Desacetyl-N-Desmethyldiltiazem hydrochloride is derived from diltiazem through metabolic processes involving various cytochrome P450 enzymes. The primary metabolic pathways include N-demethylation and O-demethylation, which transform diltiazem into its active metabolites, including O-desacetyl-N-desmethyldiltiazem .
The synthesis of O-Desacetyl-N-Desmethyldiltiazem hydrochloride typically involves the following steps:
The synthesis can be technically challenging due to the need for precise control over reaction conditions to ensure optimal yields of the desired metabolite. Liquid-liquid extraction methods are often employed to separate the metabolites from biological matrices .
O-Desacetyl-N-Desmethyldiltiazem hydrochloride has a complex molecular structure characterized by:
O-Desacetyl-N-Desmethyldiltiazem hydrochloride participates in several chemical reactions relevant to its pharmacological activity:
The metabolic pathways are mediated by various enzymes that catalyze reactions leading to both activation and deactivation of the compound, affecting its therapeutic profile .
O-Desacetyl-N-Desmethyldiltiazem hydrochloride exerts its pharmacological effects primarily through inhibition of L-type calcium channels in cardiac and smooth muscle tissues. This action leads to:
The effectiveness of this mechanism is supported by clinical observations that demonstrate improved cardiovascular outcomes in patients treated with diltiazem and its metabolites .
Relevant data from studies indicate that O-desacetyl-N-desmethyldiltiazem retains approximately 25-50% of the pharmacological activity compared to diltiazem itself .
O-Desacetyl-N-Desmethyldiltiazem hydrochloride has several scientific uses:
O-Desacetyl-N-desmethyl diltiazem hydrochloride is systematically named as (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride based on IUPAC conventions [2] [9]. This metabolite is derived from diltiazem through sequential demethylation and deacetylation reactions. Its molecular formula is C₁₉H₂₂N₂O₃S·HCl, with a molecular weight of 394.92 g/mol for the monohydrochloride salt form [9]. The free base form (without HCl) has the molecular formula C₁₉H₂₂N₂O₃S and a molecular weight of 358.45 g/mol [2] [4]. This compound is frequently identified by its CAS registry number 81353-09-5 and serves as a key reference standard in pharmaceutical impurity profiling [2] [4].
Table 1: Core Chemical Identification Data
Property | Specification |
---|---|
IUPAC Name | (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride |
Molecular Formula | C₁₉H₂₂N₂O₃S·HCl |
Molecular Weight | 394.92 g/mol |
CAS Registry Number | 81353-09-5 |
Synonyms | Diltiazem Impurity 20, Diltiazem EP Impurity G, N-Desmethyl O-Desacetyl Diltiazem HCl |
The compound features two chiral centers at positions C2 and C3 of the benzothiazepine ring, adopting the (2S,3S) absolute configuration [9]. This stereochemistry is identical to the therapeutically active form of the parent drug diltiazem hydrochloride, which is crucial for its molecular recognition and metabolic interactions [3] [8]. The cis stereochemical relationship between the C2-aryl and C3-hydroxy substituents is preserved during the metabolic transformations from diltiazem, maintaining the relative configuration where these functional groups are oriented on the same face of the seven-membered heterocyclic ring [3]. The chiral integrity significantly influences the molecule's three-dimensional conformation, potentially affecting its interactions with biological targets and other metabolites. Analytical differentiation of this stereoisomer from its (2R,3R) enantiomer or (2S,3R)/(2R,3S) diastereomers requires chiral separation techniques such as chiral HPLC or stereoselective synthesis, as specified in pharmacopeial standards for impurity control [2].
O-Desacetyl-N-desmethyl diltiazem HCl exhibits limited aqueous solubility but demonstrates moderate solubility in organic solvents such as chloroform and ethyl acetate under heated conditions [2]. Its melting point ranges between 134-136°C with decomposition, indicating moderate thermal stability [2]. The compound is hygroscopic and requires stringent storage conditions at -20°C under inert atmosphere to prevent degradation [2] [4]. The predicted pKa value of 11.94±0.40 suggests it exists predominantly in protonated form under physiological pH conditions [2]. The hydrochloride salt form enhances stability compared to the free base. Density predictions indicate a value of 1.239±0.06 g/cm³, reflecting its molecular packing in solid state [2]. The compound's stability profile necessitates careful handling during analytical applications, with protection from moisture, heat, and atmospheric oxygen to preserve integrity for use as reference material in pharmaceutical quality control [4] [6].
Structurally, O-desacetyl-N-desmethyl diltiazem HCl differs from diltiazem HCl (C₂₂H₂₆N₂O₄S·HCl, MW 450.98 g/mol) through the absence of both the acetyl group at C3 and one methyl group from the dimethylaminoethyl side chain [7] [8]. This results in a molecular weight reduction of approximately 56 g/mol compared to the parent drug. The metabolite exhibits greater polarity than diltiazem due to the unmasked hydroxyl group at C3 position and the secondary amine functionality, influencing its chromatographic behavior (typically showing shorter retention times in reversed-phase HPLC) and solubility profile [4].
Table 2: Structural and Property Comparison with Diltiazem and Key Metabolites
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Metabolic Relationship |
---|---|---|---|---|
Diltiazem HCl (Parent) | C₂₂H₂₆N₂O₄S·HCl | 450.98 | Acetyl at C3, dimethylaminoethyl side chain | Reference compound |
O-Desacetyl diltiazem HCl | C₂₀H₂₄N₂O₃S·HCl | 408.94 | Hydroxy at C3, dimethylaminoethyl side chain | Deacetylation metabolite |
N-Desmethyl diltiazem HCl | C₂₁H₂₅ClN₂O₄S | 436.95 | Acetyl at C3, monomethylaminoethyl side chain | N-Demethylation metabolite |
O-Desmethyl diltiazem HCl | C₂₁H₂₅ClN₂O₄S | 436.95 | 4-Hydroxyphenyl at C2, acetyl at C3 | O-Demethylation metabolite |
O-Desacetyl-N-desmethyl diltiazem HCl | C₁₉H₂₂N₂O₃S·HCl | 394.92 | Hydroxy at C3, monomethylaminoethyl, 4-methoxyphenyl | Biotransformation via deacetylation + demethylation |
Desacetyl N,O-didesmethyl diltiazem | C₁₈H₂₀N₂O₃S | 344.43 | Hydroxy at C3, aminoethyl, 4-hydroxyphenyl | Further O-demethylation product |
Among related metabolites, desacetyl diltiazem (CAS 75472-91-2) retains the dimethylamino group but lacks the C3-acetyl group [8], while N-desmethyl diltiazem (CAS 86408-45-9) maintains the acetyl group but has a monomethylaminoethyl side chain [7]. O-Desmethyl diltiazem HCl (CAS 142926-07-6) features a 4-hydroxyphenyl ring resulting from demethylation of the 4-methoxyphenyl group [10]. The fully demethylated and deacetylated metabolite, desacetyl N,O-didesmethyl diltiazem (CAS 86408-42-6), contains both structural modifications: a free phenolic group and a primary aminoethyl side chain [5]. This metabolite progression demonstrates the stepwise metabolic transformation of diltiazem, with O-desacetyl-N-desmethyl diltiazem HCl representing an intermediate metabolite with both deacetylation and N-demethylation modifications.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8